Janelia Fluor 646, SE

説明

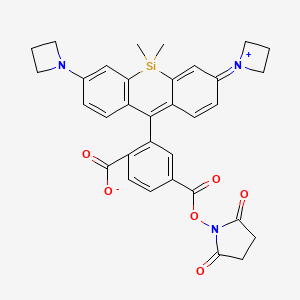

Structure

3D Structure

特性

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCGJUBBYOJOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Janelia Fluor Dyes: A Revolution in Biological Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Brighter, More Stable Fluorophores

In the dynamic world of cellular and molecular biology, the ability to visualize the intricate dance of molecules within living systems is paramount. For decades, fluorescence microscopy has been the cornerstone of this endeavor, yet it has been perpetually constrained by the limitations of available fluorescent probes. Traditional dyes often suffered from insufficient brightness, rapid photobleaching, and poor cell permeability, hindering our ability to observe subtle biological processes and perform long-term imaging. This guide delves into the history, development, and application of the Janelia Fluor (JF) dyes, a class of revolutionary fluorophores developed at the Howard Hughes Medical Institute's Janelia Research Campus that have shattered these limitations and ushered in a new era of biological imaging.

The Genesis of Janelia Fluor Dyes: A Chemical Innovation

The story of the Janelia Fluor dyes begins with a fundamental challenge in fluorophore chemistry: how to enhance the brightness and photostability of rhodamine dyes without compromising their cell permeability and spectral properties.[1] The breakthrough, spearheaded by Dr. Luke Lavis and his team, was a deceptively simple yet elegant solution: the replacement of the N,N-dimethylamino groups in traditional rhodamine scaffolds with a four-membered azetidine ring.[1][2] This seemingly minor structural modification had a profound impact on the photophysical properties of the dyes.[1][3]

The incorporation of the strained azetidine ring effectively suppresses the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state, a major pathway for non-radiative decay in many fluorophores.[3] By minimizing this energy-wasting process, the Janelia Fluor dyes exhibit a dramatic increase in quantum efficiency, leading to a two-fold or greater increase in brightness compared to their traditional counterparts.[1][2] This innovation laid the foundation for a new generation of exceptionally bright and photostable probes for advanced biological imaging.[4]

Caption: The principle of dSTORM super-resolution microscopy.

Experimental Protocols: A Practical Guide

To facilitate the adoption of Janelia Fluor dyes in your research, we provide the following validated protocols.

Protocol: Live-Cell Labeling with Janelia Fluor® HaloTag® Ligands

This protocol is a general guideline for labeling live cells expressing a HaloTag® fusion protein. Optimization may be required depending on the cell type and expression level of the protein of interest.

Materials:

-

Cells expressing HaloTag® fusion protein cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Janelia Fluor® HaloTag® Ligand (e.g., JF 549-HaloTag® Ligand)

-

DMSO (for dissolving lyophilized ligands)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium (e.g., phenol red-free medium)

Procedure:

-

Prepare a 1000x stock solution of the Janelia Fluor® HaloTag® Ligand: Dissolve the lyophilized ligand in DMSO to a final concentration of 200 µM. For example, dissolve one vial of JF 549 in 37.8 µL of DMSO. A[5]liquot and store at -20°C to avoid repeated freeze-thaw cycles. 2[5]. Prepare the labeling solution: Dilute the 1000x stock solution 1:1000 in pre-warmed complete cell culture medium to a final concentration of 200 nM. T[5]he optimal concentration may range from 5 nM to 500 nM and should be determined empirically.

-

Label the cells: Aspirate the existing medium from the cells and replace it with the labeling solution.

-

Incubate: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. F[6]or some applications, incubation can be extended to 1 hour or even overnight. 5[5]. Wash the cells: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium or PBS.

-

Equilibrate in imaging medium: Replace the wash buffer with pre-warmed live-cell imaging medium and incubate for at least 30 minutes to allow for the diffusion of any remaining unbound ligand out of the cells. 7[6]. Image the cells: Proceed with live-cell imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen Janelia Fluor dye.

Protocol: SNAP-tag® Labeling with Janelia Fluor® Dyes

This protocol provides a general framework for labeling cells expressing a SNAP-tag® fusion protein.

Materials:

-

Cells expressing SNAP-tag® fusion protein

-

Complete cell culture medium

-

Janelia Fluor® SNAP-tag® Ligand

-

DMF or DMSO

-

Live-cell imaging medium

Procedure:

-

Prepare a stock solution: Dissolve the Janelia Fluor® SNAP-tag® label in DMF or DMSO to a concentration of 1 mM. 2[7]. Prepare the staining solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1 to 1 µM. T[7]he optimal concentration depends on the cell type and expression level.

-

Label the cells: Remove the culture medium and add the staining solution to the cells.

-

Incubate: Incubate for 30 minutes at the optimal cell growth temperature. 5[7]. Wash: Remove the staining solution and wash the cells with fresh imaging medium for 30 minutes. 6[7]. Image: Mount the cells and proceed with imaging.

The Future is Bright: Ongoing Developments

The development of Janelia Fluor dyes is an ongoing process. Researchers at Janelia and around the world continue to push the boundaries of what is possible, creating new dyes with even more advanced properties. T[8]his includes the development of spontaneously blinking dyes for simplified super-resolution imaging and photoactivatable JF dyes for single-particle tracking experiments. T[9]he continued evolution of the Janelia Fluor palette promises to further illuminate the intricate workings of biological systems, driving new discoveries in fundamental biology and drug development.

References

-

Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. [Link]

-

Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., Lu, R., Macklin, J. J., Keller, P. J., Ji, N., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14(10), 987–994. [Link]

-

Zhen, T., Liu, Z., & Tjian, R. (2018). Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells. Bio-protocol, 8(12), e2883. [Link]

-

Galloway Lab Protocols. (2024, January 8). Halo-tag Labeling. Retrieved January 15, 2026, from [Link]

-

Janelia Research Campus. (2023, July 5). Next-generation Janelia Fluor dyes do more than just shine. Retrieved January 15, 2026, from [Link]

-

Grimm, J. B., & Lavis, L. D. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters, 13(22), 6066–6069. [Link]

-

Grimm, J. B., Lavis, L. D., & Tjian, R. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology, 1663, 179–188. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Retrieved January 15, 2026, from [Link]

-

Grimm, J. B., Brown, T. A., & Lavis, L. D. (2020). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Communications, 11(1), 3462. [Link]

-

Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., Lu, R., Macklin, J. J., Keller, P. J., Ji, N., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature methods, 14(10), 987–994. [Link]

-

ResearchGate. (n.d.). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments | Request PDF. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US10161932B2 - Azetidine-substituted fluorescent compounds.

-

Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244–250. [Link]

-

Janelia Research Campus. (n.d.). Publications. Retrieved January 15, 2026, from [Link]

-

Trowbridge, S. A., Arman, H. D., & Gascón, J. A. (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. The Journal of organic chemistry, 87(24), 16395–16404. [Link]

-

HHMI. (2017, September 4). New Fluorescent Dyes Could Advance Biological Imaging. Retrieved January 15, 2026, from [Link]

-

Janelia Research Campus. (n.d.). Publications. Retrieved January 15, 2026, from [Link]

-

Grimm, J. B., Brown, T. A., English, B. P., Lionnet, T., & Lavis, L. D. (2016). Bright photoactivatable fluorophores for single-molecule imaging. bioRxiv. [Link]

-

Janelia Research Campus. (n.d.). Lavis Lab / - Publications. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Fine-tuning rhodamine dyes using 3-substituted azetidines. (a).... Retrieved January 15, 2026, from [Link]

-

Abberior. (n.d.). Labeling Protocol for SNAP-tag. Retrieved January 15, 2026, from [Link]

-

Janelia Research Campus. (n.d.). Lavis Lab. Retrieved January 15, 2026, from [Link]

-

Vanderbilt University. (2016, May 20). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolec. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Physical properties of the fluorophores analyzed in this study. 798. Retrieved January 15, 2026, from [Link]

-

van de Linde, S., Heilemann, M., & Sauer, M. (2012). Direct stochastic optical reconstruction microscopy with standard fluorescent probes. Protocols in Single Molecule Research, 261-274. [Link]

-

Boston University. (n.d.). The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Retrieved January 15, 2026, from [Link]

-

Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244-50, 3 p following 250. [Link]

-

Bio-Techne. (n.d.). Janelia Fluor® Dyes for Super Resolution Microscopy. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Luke D. Lavis's research works | Howard Hughes Medical Institute and other places. Retrieved January 15, 2026, from [Link]

-

Grimm, J. B., Muthusamy, A. K., Liang, Y., Brown, T. A., Lemon, W. C., Patel, R., Lu, R., Macklin, J. J., Keller, P. J., Ji, N., & Lavis, L. D. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. bioRxiv. [Link]

-

Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., Patel, R., Macklin, J. J., Normanno, D., Singer, R. H., Lionnet, T., & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244–250. [Link]

Sources

- 1. A general method to improve fluorophores for live-cell and single-molecule microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 4. New Fluorescent Dyes Could Advance Biological Imaging | HHMI [hhmi.org]

- 5. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

- 6. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SNAP labeling protocol [abberior.rocks]

- 8. Next-generation Janelia Fluor dyes do more than just shine | Janelia Research Campus [janelia.org]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Janelia Fluor® 646, SE

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Power of Bright and Photostable Fluorophores

In the dynamic landscape of biological imaging and quantitative proteomics, the ability to specifically and covalently label proteins with high-performance fluorophores is paramount. Janelia Fluor® 646 (JF 646) is a cutting-edge fluorescent dye renowned for its exceptional brightness, high photostability, and cell permeability, making it an ideal candidate for a wide range of applications including flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) techniques like dSTORM and STED. This guide provides a comprehensive, step-by-step protocol for the successful conjugation of Janelia Fluor® 646, succinimidyl ester (SE) to proteins. The SE functional group readily reacts with primary amines, such as the ε-amino groups of lysine residues on the protein surface, to form a stable amide bond.[1][2] By understanding the principles behind each step, researchers can achieve optimal labeling efficiency and generate high-quality fluorescent protein conjugates for their downstream applications.

Mechanism of Amine Labeling

The core of this labeling strategy lies in the nucleophilic acyl substitution reaction between the succinimidyl ester of Janelia Fluor® 646 and a deprotonated primary amine on the target protein.[2] This reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5, where the amine group is sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

Caption: Reaction of Janelia Fluor® 646, SE with a primary amine on a protein.

Essential Materials and Reagents

-

Protein of Interest: Purified and at a concentration of 2-10 mg/mL.[3]

-

Janelia Fluor® 646, SE: Stored at -20°C, protected from light and moisture.[3][4]

-

Reaction Buffer: Amine-free buffer, such as 100 mM sodium bicarbonate, pH 8.0-8.5.[3][5] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for labeling. [3][5]

-

Anhydrous Dimethyl Sulfoxide (DMSO): For reconstituting the Janelia Fluor® 646, SE.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column with an appropriate molecular weight cutoff (MWCO).[3][5]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer for your protein.

-

Spectrophotometer: For measuring absorbance to determine the degree of labeling.

Experimental Workflow: A Visual Guide

The overall process for labeling your protein with Janelia Fluor® 646, SE can be broken down into four key stages: preparation, reaction, purification, and characterization.

Caption: Workflow for protein labeling with Janelia Fluor® 646, SE.

Detailed Step-by-Step Protocols

Part 1: Protein and Dye Preparation

-

Protein Preparation:

-

Ensure your protein of interest is purified and free of any amine-containing buffers or stabilizers.[6] If necessary, perform buffer exchange into the reaction buffer (100 mM sodium bicarbonate, pH 8.0-8.5) using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL.[3] Higher protein concentrations generally lead to greater labeling efficiency.[1]

-

-

Dye Preparation:

-

Allow the vial of Janelia Fluor® 646, SE to equilibrate to room temperature before opening to prevent moisture condensation.[4]

-

Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[3][5]

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[6]

-

Part 2: The Labeling Reaction

-

Calculating the Molar Ratio:

-

The optimal dye-to-protein molar ratio should be determined empirically for each protein. A good starting point is a 10:1 to 15:1 molar excess of dye to protein.[3][5]

-

Use the following formulas to calculate the required volume of dye stock solution:

-

mmoles of Protein = (Protein concentration in mg/mL * Volume in mL) / (Molecular weight of protein in mg/mmol)

-

mmoles of Dye = mmoles of Protein * Molar excess of dye

-

Volume of Dye (µL) = (mmoles of Dye * 1,000,000) / (Concentration of dye stock in mM)

-

-

-

Reaction Incubation:

Part 3: Purification of the Labeled Protein

-

Column Preparation:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.2-7.4).[3]

-

-

Separation:

-

Carefully load the reaction mixture onto the top of the column.[3]

-

Elute the conjugate with the storage buffer. The larger, labeled protein will travel faster through the column and elute first, while the smaller, unconjugated dye molecules will be retained and elute later.[][8]

-

Collect the fractions containing the colored, labeled protein.

-

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and consistency of your conjugate.[9]

-

Measure Absorbance:

-

Dilute a small aliquot of the purified protein-dye conjugate in your storage buffer to a concentration where the absorbance at 280 nm is within the linear range of your spectrophotometer (typically around 0.1 mg/mL).

-

Measure the absorbance at 280 nm (A280) and at the absorbance maximum of Janelia Fluor® 646, which is 646 nm (A646).[10]

-

-

Calculate the DOL:

-

First, calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

-

Corrected A_280 = A_280 - (A_646 * CF_280)

-

The correction factor (CF280) for Janelia Fluor® 646 is approximately 0.19.[10]

-

Protein Concentration (M) = Corrected A_280 / (Molar extinction coefficient of protein * Path length in cm)

-

-

Next, calculate the concentration of the dye:

-

Dye Concentration (M) = A_646 / (Molar extinction coefficient of JF 646 * Path length in cm)

-

The molar extinction coefficient of Janelia Fluor® 646 is 152,000 M-1cm-1.[10]

-

-

Finally, calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

-

An optimal DOL for most applications is typically between 2 and 10.[6]

-

Storage and Stability of Your Labeled Protein

Proper storage is crucial for maintaining the fluorescence and functionality of your labeled protein.

-

Short-term storage (days to weeks): Store the conjugate at 4°C, protected from light.[11]

-

Long-term storage (months to years): For extended storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[8][11]

-

Always protect fluorescently labeled reagents from light to prevent photobleaching. [11]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Labeling | Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform buffer exchange into an amine-free buffer (e.g., sodium bicarbonate, pH 8.0-8.5).[3][5] |

| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 8.0 and 8.5 for optimal amine reactivity.[5][12] | |

| Inactive dye due to hydrolysis. | Use fresh, anhydrous DMSO for dye reconstitution. Allow the dye vial to warm to room temperature before opening.[4] | |

| Low Labeling Efficiency | Protein concentration is too low. | Increase the protein concentration to at least 2 mg/mL.[1][3] |

| Suboptimal dye-to-protein molar ratio. | Empirically test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your protein.[13] | |

| Precipitation of Protein | Over-labeling of the protein. | Decrease the dye-to-protein molar ratio. Excessive labeling can lead to protein aggregation.[14] |

| High concentration of organic solvent (DMSO). | Ensure the volume of DMSO added does not exceed 10% of the total reaction volume. | |

| High Background Fluorescence | Incomplete removal of free dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or a desalting column.[][8] |

References

- A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. (n.d.). Google Cloud.

- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. (n.d.). Alfa Chemistry.

- Janelia Fluor® 646, SE - Product Data Sheet. (2018, June 28). MedChemExpress.

- Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023, June 30). Biotium.

- Labeling Using Fluorescent Proteins. (n.d.). Thermo Fisher Scientific - ES.

- Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes. (n.d.). Tocris Bioscience.

- Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. (2012, October 17). ACS Publications.

- Optimizing the labeling of proteins. (n.d.). Molecular Devices.

- Technical Support Center: Protein Labeling with Succinimidyl Esters. (2025, December). Benchchem.

- Antibody Conjugation Protocol. (2025, November 3). AAT Bioquest.

- How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024, December 16). Bitesize Bio.

- Conjugation Protocol for Amine Reactive Dyes. (n.d.). Tocris Bioscience.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.

- Protocol Booklet. (n.d.). Hello Bio.

- Reagent storage conditions. (n.d.). Lumiprobe.

- Considerations for Selecting a Fluorescent Dye or Ligand. (n.d.). Promega Corporation.

- What is the right concentration to label Antibodies/glogular proteins to chemically reactive fluorescent dyes? (2016, January 20). ResearchGate.

- Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.

- Characterization of Fluorescent Proteins with Intramolecular Photostabilization. (n.d.). PMC - NIH.

- What dye/protein ratio should I use to ensure optimal labeling with Mix-n-Stain™? (2013, September 20). Biotium.

- fluorescent. (n.d.). Thermo Fisher Scientific.

- Janelia Fluor® 646, Maleimide. (n.d.). R&D Systems.

- Antibody Storage and Antibody Shelf Life. (n.d.). Labome.

- Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.

- Janelia Fluor® 646, free acid. (n.d.). Tocris Bioscience.

- Which temperature, 4 or -20 °C is more suitable for Alexa Fluor conjugated secondary antibodies? (2024, January 23). ResearchGate.

- Fluorescent labeling and modification of proteins. (n.d.). PMC - NIH.

- PA Janelia Fluor® 646, NHS ester. (n.d.). Tocris Bioscience.

- General Protocol of Dye NHS Antibody Labeling Kit. (n.d.). BroadPharm.

- Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. (n.d.). PMC - NIH.

- Janelia Fluor® 646, Tetrazine (7279). (n.d.). Bio-Techne.

- Janelia Fluor® 646, NHS ester. (2018, February 26). Tocris Bioscience.

- Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. (n.d.). Bio-Rad.

- Protocol: Maleimide Labeling of Protein Thiols. (2020, August 11). Biotium.

- Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions.

- Fluorescence spectroscopy of proteins and nucleic acids. (2018, May 15). YouTube.

Sources

- 1. biotium.com [biotium.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Considerations for Selecting a Fluorescent Dye or Ligand [worldwide.promega.com]

- 10. Janelia Fluor 646, free acid | Free Acid Janelia Fluor Dyes | Tocris Bioscience [tocris.com]

- 11. Antibody Storage and Antibody Shelf Life [labome.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 14. researchgate.net [researchgate.net]

Janelia Fluor® 646, SE: Advanced Protocols for High-Resolution Immunofluorescence in Fixed Tissues

Introduction: Unveiling Cellular Architecture with Unprecedented Clarity

In the quest to visualize the intricate workings of the cell, the choice of fluorophore is paramount. Janelia Fluor® 646 (JF 646), a novel azetidine-substituted rhodamine dye, represents a significant leap forward in fluorescent probe technology.[1] Developed at the Janelia Research Campus, this far-red fluorescent dye offers a superior combination of brightness, photostability, and cell permeability, making it an exceptional tool for a wide range of imaging applications, from conventional confocal microscopy to cutting-edge super-resolution techniques.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Janelia Fluor® 646, succinimidyl ester (SE) for labeling antibodies and subsequent application in immunofluorescence (IF) staining of fixed tissues. We will delve into the core principles behind the protocols, offering not just step-by-step instructions but also the scientific rationale to empower users to optimize their experiments for the highest quality data.

Janelia Fluor® 646, SE is particularly well-suited for fixed tissue and immunofluorescence staining due to its high quantum yield and extinction coefficient, which translate to exceptionally bright signals that can stand out against tissue autofluorescence.[2][3][4] Its remarkable photostability allows for prolonged imaging sessions and the acquisition of detailed Z-stacks and super-resolution data without significant signal loss.[5] The succinimidyl ester reactive group enables straightforward and efficient covalent labeling of primary amines on antibodies, creating stable and reliable fluorescent probes.[6]

Key Properties of Janelia Fluor® 646

A thorough understanding of the fluorophore's properties is essential for successful experimental design. The photophysical characteristics of Janelia Fluor® 646 make it an ideal candidate for multiplexing with other fluorophores and for deep-tissue imaging where scattering and autofluorescence can be problematic.[2]

| Property | Value | Source |

| Excitation Maximum (λex) | 646 nm | [2][3][7] |

| Emission Maximum (λem) | 664 nm | [2][3][7] |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | [2][3][4] |

| Quantum Yield (Φ) | 0.54 | [2][3][4] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [2][6] |

| Reactivity | Primary amines | [2][6] |

| Molecular Weight | 593.7 g/mol | [2] |

Part 1: Antibody Conjugation with Janelia Fluor® 646, SE

The foundation of a successful immunofluorescence experiment is a high-quality, well-characterized fluorescently labeled antibody. This section provides a detailed protocol for the covalent conjugation of Janelia Fluor® 646, SE to primary or secondary antibodies.

Causality Behind the Choices: The Chemistry of Conjugation

The succinimidyl ester (SE) group of Janelia Fluor® 646, SE reacts with primary amine groups (-NH2), such as the ε-amino group of lysine residues present on the surface of antibodies, to form a stable amide bond.[6] This reaction is most efficient at a slightly basic pH (8.0-8.5), where the amine groups are deprotonated and thus more nucleophilic.[6][8] It is crucial to use an amine-free buffer, such as carbonate-bicarbonate or phosphate-buffered saline (PBS) at the correct pH, as buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the dye, significantly reducing labeling efficiency.[6][8]

Caption: Workflow for conjugating antibodies with Janelia Fluor® 646, SE.

Step-by-Step Protocol for Antibody Conjugation

Materials:

-

Antibody to be labeled (at a concentration of at least 1 mg/mL, ideally 2 mg/mL)[7][8]

-

Janelia Fluor® 646, SE

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.0-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4, or 1 M glycine)[6]

-

Desalting columns (e.g., Zeba™ Spin desalting column)[6]

-

Microcentrifuge tubes

Procedure:

-

Antibody Preparation:

-

Dye Preparation:

-

Calculation of Dye Volume:

-

Conjugation Reaction:

-

Slowly add the calculated volume of the 10 mM Janelia Fluor® 646, SE stock solution to the antibody solution while gently vortexing.[8]

-

Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[6][7]

-

Rationale: Gentle mixing prevents denaturation of the antibody, while incubation in the dark protects the fluorophore from photobleaching.

-

-

Quenching the Reaction (Optional):

-

Purification of the Conjugate:

-

Storage:

-

Store the purified Janelia Fluor® 646-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if it does not interfere with downstream applications) and storing at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[9]

-

Part 2: Immunofluorescence Staining of Fixed Tissue

This section outlines a general protocol for using your newly conjugated Janelia Fluor® 646 antibody for immunofluorescence staining of paraffin-embedded or frozen tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and targets.

Workflow for Fixed Tissue Immunofluorescence

Caption: A generalized workflow for immunofluorescence staining of fixed tissues.

Step-by-Step Protocol for Immunofluorescence Staining

Materials:

-

Fixed tissue sections (formalin-fixed paraffin-embedded or frozen)

-

Unlabeled primary antibody

-

Janelia Fluor® 646-conjugated secondary antibody (or a directly conjugated primary)

-

Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

-

Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Deparaffinization and Rehydration (for FFPE sections):

-

Immerse slides in xylene (or a xylene substitute) to remove paraffin.

-

Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The choice of buffer and heating method (microwave, pressure cooker, water bath) should be optimized for the specific antigen.

-

Rationale: Formalin fixation creates cross-links that can mask antigenic sites. HIER helps to unmask these epitopes, allowing for antibody binding.[11]

-

-

Permeabilization:

-

Incubate sections in permeabilization buffer for 10-15 minutes at room temperature.

-

Rationale: This step is necessary to allow antibodies to access intracellular targets. For membrane targets, this step may be shortened or omitted.[11]

-

-

Blocking:

-

Incubate sections with blocking buffer for at least 1 hour at room temperature in a humidified chamber.

-

Rationale: Blocking minimizes non-specific binding of antibodies to the tissue, thereby reducing background signal.[12] Using serum from the same species as the secondary antibody is recommended.[13]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Incubate the sections with the diluted primary antibody, typically overnight at 4°C.

-

Rationale: Overnight incubation at a lower temperature often improves specific binding while minimizing background.

-

-

Washing:

-

Wash the sections three times for 5 minutes each with wash buffer to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the Janelia Fluor® 646-conjugated secondary antibody in blocking buffer.

-

Incubate the sections for 1-2 hours at room temperature in the dark.

-

Rationale: From this step onwards, all incubations and washes should be performed protected from light to prevent photobleaching of the fluorophore.

-

-

Final Washes and Counterstaining:

-

Wash the sections three times for 5 minutes each with wash buffer.

-

If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Perform a final brief wash in PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip using an antifade mounting medium.

-

Image the slides using a fluorescence microscope equipped with appropriate filter sets for Janelia Fluor® 646 (e.g., Cy5 filter set). For optimal results, use a confocal or super-resolution microscope.

-

Part 3: Troubleshooting

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions when working with Janelia Fluor® 646 in immunofluorescence.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Low protein expression: The target may not be abundant in the tissue.[14]- Ineffective antigen retrieval: The epitope remains masked.[11]- Suboptimal antibody concentration: The primary or secondary antibody dilution is too high.[11][14]- Photobleaching: Excessive exposure to light during staining or imaging.[11] | - Confirm protein expression using an alternative method like Western blot.[13]- Optimize the antigen retrieval method (buffer, time, temperature).- Titrate the primary and secondary antibodies to determine the optimal concentration.- Keep slides in the dark and use an antifade mounting medium.[13] |

| High Background | - Non-specific antibody binding: The primary or secondary antibody is binding to off-target sites.[12]- Insufficient blocking: The blocking step was not effective enough.[13][14]- Antibody concentration too high: Excess antibody is not being washed away.[12]- Tissue autofluorescence: Some tissues have endogenous fluorophores.[11] | - Run a secondary antibody-only control to check for non-specific binding.[12]- Increase the blocking time or try a different blocking agent.[13]- Reduce the concentration of the primary and/or secondary antibody.- Use a longer wavelength fluorophore like JF 646 to minimize autofluorescence. Consider using a spectral unmixing tool if available.[13] |

| Photobleaching | - Prolonged exposure to excitation light: Especially during initial setup and focusing.- High laser power: Using excessive laser power during confocal imaging. | - Minimize light exposure throughout the staining and imaging process.- Use the lowest possible laser power that provides a good signal-to-noise ratio.- Take advantage of the high brightness of JF 646 to use shorter exposure times. |

Conclusion

Janelia Fluor® 646, SE is a powerful tool for high-resolution immunofluorescence in fixed tissues. Its exceptional brightness and photostability enable the visualization of cellular structures with remarkable clarity and detail.[5] By understanding the principles of antibody conjugation and immunofluorescence, and by following the detailed protocols and troubleshooting guides provided in this application note, researchers can harness the full potential of this advanced fluorophore to drive their scientific discoveries forward.

References

-

Bio-Techne. Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes. Retrieved from [Link]

-

Bio-Techne. PA Janelia Fluor 646, SE - Photoactivatable Dyes. Retrieved from [Link]

-

Bio-Techne. Janelia Fluor® Conjugated Antibodies. Retrieved from [Link]

-

FluoroFinder. Janelia Fluor 646 Dye Profile. Retrieved from [Link]

-

Janelia. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Retrieved from [Link]

-

St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

-

Hycult Biotech. Troubleshooting Immunofluorescence. Retrieved from [Link]

-

Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]

-

Immunomart. PA Janelia Fluor® 646, SE. Retrieved from [Link]

Sources

- 1. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]

- 2. Buy this compound | 1811539-59-9 [smolecule.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Janelia Fluor 646, free acid | Free Acid Janelia Fluor Dyes | Tocris Bioscience [tocris.com]

- 5. novusbio.com [novusbio.com]

- 6. resources.tocris.com [resources.tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Janelia Fluor Conjugation Kit Protocol | Hello Bio [hellobio.com]

- 10. cdn.hellobio.com [cdn.hellobio.com]

- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]

- 12. stjohnslabs.com [stjohnslabs.com]

- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 14. hycultbiotech.com [hycultbiotech.com]

Maximizing Conjugation Efficiency: Optimal Buffer Conditions for Janelia Fluor® 646, SE Labeling

Introduction: The Power of Janelia Fluor® 646 in Biological Imaging

Janelia Fluor® 646 (JF-646) is a cutting-edge, far-red fluorescent dye renowned for its exceptional brightness, high photostability, and cell permeability, making it an ideal choice for a wide range of advanced imaging applications, including super-resolution microscopy.[1] The succinimidyl ester (SE, also known as NHS ester) derivative of JF-646 is a widely used reagent for covalently attaching this powerful fluorophore to proteins, antibodies, and other biomolecules containing primary amine groups. The success of this labeling reaction is critically dependent on the precise control of the reaction environment, with buffer conditions playing a pivotal role. This application note provides a comprehensive guide to understanding and optimizing the buffer conditions for Janelia Fluor® 646, SE labeling to achieve maximal conjugation efficiency and reproducible results.

The Chemistry of Amine-Reactive Labeling: A Delicate Balance

The conjugation of JF-646, SE to a biomolecule occurs through a nucleophilic acyl substitution reaction. The primary amine group (-NH₂) on the target molecule, typically the ε-amino group of a lysine residue or the N-terminal α-amino group, acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

However, this desired reaction is in competition with a significant side reaction: the hydrolysis of the SE ester by water.[3] This hydrolysis reaction renders the dye incapable of reacting with the amine, thereby reducing the labeling efficiency. The rates of both the amidation (labeling) and hydrolysis reactions are highly dependent on the pH of the reaction buffer.[4]

-

At acidic to neutral pH: The primary amine groups are predominantly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive towards the SE ester.[5]

-

At slightly basic pH: The concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the nucleophilic attack on the SE ester and promoting the labeling reaction.[4]

-

At highly basic pH: While the concentration of reactive amines is high, the rate of hydrolysis of the SE ester increases dramatically, leading to significant dye inactivation before it can react with the target molecule.[3][6]

Therefore, achieving optimal labeling requires a carefully controlled pH that maximizes the rate of the amidation reaction while minimizing the rate of hydrolysis.

Optimal Buffer Conditions for Janelia Fluor® 646, SE Labeling

Based on the underlying chemistry and empirical evidence, the following buffer conditions are recommended for maximizing the efficiency of your JF-646, SE labeling reactions.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| pH | 8.0 - 9.0 | This pH range provides the optimal balance between amine reactivity and NHS ester stability. A pH of 8.5 is often a good starting point.[7] Below pH 8.0, the reaction can be slow, while above pH 9.0, the hydrolysis of the dye becomes a significant issue.[6][8] |

| Buffer Type | Sodium Bicarbonate or Sodium Carbonate | These buffers have a pKa in the desired range and are free of primary amines, which would otherwise compete with the target molecule for the dye.[9] Borate buffer (pH 8.0-9.0) can also be used.[5] |

| Buffer Concentration | 50 - 100 mM | This concentration is generally sufficient to maintain a stable pH throughout the reaction. For large-scale reactions, a higher buffer concentration may be necessary to counteract the slight acidification that can occur due to NHS ester hydrolysis.[9] |

| Amine-Free Buffers | CRITICAL | Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will react with the JF-646, SE, quenching the reaction and reducing the labeling efficiency for your target molecule.[7] |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[7] It is recommended to perform a buffer exchange step to ensure the protein is in the optimal labeling buffer prior to adding the dye. |

Experimental Workflow and Protocols

Visualizing the Labeling Workflow

The general workflow for labeling a protein with Janelia Fluor® 646, SE involves preparing the protein and dye, running the conjugation reaction, quenching any unreacted dye, and purifying the final conjugate.

Caption: General workflow for protein labeling with Janelia Fluor® 646, SE.

Detailed Protocol for Protein Labeling

This protocol provides a starting point for labeling proteins with Janelia Fluor® 646, SE. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

-

Janelia Fluor® 646, SE (stored at -20°C with desiccant)

-

Protein of interest (in an amine-free buffer)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein Solution:

-

Ensure your protein is at a concentration of 2-10 mg/mL in the Labeling Buffer.

-

If your protein is in a different buffer, perform a buffer exchange into the Labeling Buffer.

-

-

Prepare the JF-646, SE Stock Solution:

-

Allow the vial of Janelia Fluor® 646, SE to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of JF-646, SE in anhydrous DMSO immediately before use. Vortex briefly to ensure it is fully dissolved. This stock solution is sensitive to moisture and should be used promptly.[7]

-

-

Calculate the Volume of Dye to Add:

-

A typical starting molar ratio of dye to protein is 10:1 to 15:1.[7] This should be optimized for your specific protein.

-

Calculation Example:

-

Protein amount: 1 mg of a 150 kDa IgG

-

Moles of protein = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of dye (for a 10:1 ratio) = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

-

Volume of 10 mM dye stock = (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL

-

-

-

Perform the Labeling Reaction:

-

Add the calculated volume of the JF-646, SE stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[7]

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).

-

Incubate for an additional 15 minutes at room temperature. This step will stop the reaction by consuming any unreacted dye.[5]

-

-

Purify the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 646 nm (for JF-646).

-

Calculate the DOL using the following formula:

-

DOL = (A₆₄₆ * ε_protein) / [(A₂₈₀ - (A₆₄₆ * CF₂₈₀)) * ε_dye]

-

Where:

-

A₆₄₆ and A₂₈₀ are the absorbances at 646 nm and 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of JF-646 at 646 nm (152,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.19 for JF-646).

-

-

-

Chemical Reaction Visualization

The following diagram illustrates the reaction between Janelia Fluor® 646, SE and a primary amine on a protein, leading to the formation of a stable amide bond.

Caption: Reaction of Janelia Fluor® 646, SE with a primary amine.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Degree of Labeling (DOL) | 1. Suboptimal pH: Reaction pH is too low. | Verify the pH of your labeling buffer and adjust to 8.0-9.0. |

| 2. Amine-Containing Buffers: Presence of Tris, glycine, or other primary amines. | Perform buffer exchange of your protein into an appropriate amine-free buffer like sodium bicarbonate.[10] | |

| 3. Hydrolyzed Dye: The JF-646, SE has been exposed to moisture. | Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use. Store the solid dye properly with a desiccant. | |

| 4. Low Protein Concentration: The concentration of the protein is too low. | Concentrate your protein to at least 2 mg/mL.[7] | |

| Protein Precipitation | 1. Over-labeling: Too high a dye-to-protein ratio can alter the protein's solubility. | Reduce the molar excess of the dye in the reaction. Perform a titration to find the optimal ratio. |

| 2. Solvent Effects: High concentration of organic solvent (DMSO) in the final reaction mixture. | Keep the volume of the added dye stock solution to a minimum, typically less than 10% of the total reaction volume. | |

| High Background Fluorescence | 1. Insufficient Purification: Incomplete removal of unreacted dye. | Ensure thorough purification using a properly sized desalting column. Collect and analyze fractions to separate the labeled protein from free dye. |

| 2. Non-specific Binding: The dye may be non-covalently associating with the protein. | Include a denaturant like SDS in a sample for gel electrophoresis to confirm covalent attachment. |

Conclusion

The successful conjugation of Janelia Fluor® 646, SE to biomolecules is highly achievable with careful attention to the reaction conditions. By maintaining a slightly basic pH using an amine-free buffer system, you can maximize the labeling efficiency while minimizing the competing hydrolysis of the dye. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for researchers to confidently and reproducibly label their molecules of interest with this exceptional fluorophore, paving the way for high-quality data in advanced cellular imaging experiments.

References

- Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry.

-

ResearchGate. (n.d.). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%.... Retrieved from [Link]

- Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.

-

ResearchGate. (2014). What is the best NHS quenching agent?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

Sources

- 1. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

Troubleshooting & Optimization

minimizing non-specific binding of Janelia Fluor 646, SE conjugates

A Guide to Minimizing Non-Specific Binding

Welcome to the technical support guide for Janelia Fluor® 646, Succinimidyl Ester (SE) conjugates. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to achieve high-specificity, low-background results in your experiments. Janelia Fluor® 646 (JF 646) is a high-performance, far-red fluorescent dye prized for its brightness and photostability.[1][2] However, like many fluorescent probes, particularly those based on a cyanine scaffold, improper conjugation or application can lead to frustrating issues with non-specific binding (NSB).[3][4]

This guide is structured to help you diagnose and solve these issues through a combination of Q&A-based troubleshooting, detailed protocols, and an exploration of the underlying chemical principles.

Troubleshooting Guide: Non-Specific Binding

This section directly addresses the most common issues encountered by researchers. Each question is followed by an analysis of the potential causes and a series of actionable solutions.

Q1: I'm seeing high, uniform background fluorescence across my entire sample (e.g., coverslip, western blot membrane, or well). What is the most likely cause?

This is the most common manifestation of non-specific binding. The root cause is typically one of two issues: the presence of unconjugated (free) dye or the use of aggregated conjugates.

-

Cause A: Incomplete Removal of Free Dye. The JF 646, SE reagent is a small, reactive molecule. If not completely removed after the conjugation reaction, it will be present in your final conjugate solution. This free dye can then bind indiscriminately to proteins and surfaces in your assay, primarily through hydrophobic interactions, creating a pervasive background signal.[5][6]

-

Cause B: Protein Aggregation. Over-labeling your protein with too many dye molecules can increase its hydrophobicity, leading to the formation of soluble aggregates.[7][8] These aggregates can become trapped in tissues or stick to surfaces, resulting in high background.[8]

Solutions:

-

Validate Your Purification: The most critical step to prevent this issue is rigorous purification of the conjugate. Gel filtration chromatography (e.g., using Sephadex G-25 or Zeba™ spin desalting columns) is highly effective at separating the large antibody-dye conjugate from the small, unconjugated dye molecules.[9][10][11] The first colored band to elute from the column is your conjugate; a second, slower-moving band is the free dye that must be discarded.[9]

-

Optimize the Degree of Labeling (DOL): Aim for an optimal DOL, which for most antibodies is between 2 and 10.[12] A high DOL can negatively impact the antibody's binding affinity and promote aggregation.[7][13] You should experimentally determine the ideal dye:protein molar ratio for your specific protein by testing several ratios (e.g., 5:1, 10:1, 15:1).[12][14][15]

-

Incorporate Surfactants: For applications like western blotting or IHC, consider adding a non-ionic surfactant like Tween 20 (typically at 0.05-0.1%) to your wash buffers. This can help disrupt non-specific hydrophobic interactions causing the background.[16]

Q2: My negative control cells or tissues are showing a positive signal. How do I resolve this?

When seemingly "negative" samples light up, it suggests the conjugate itself is binding non-specifically, rather than through the intended antigen-antibody interaction.

-

Cause A: Hydrophobic Interactions. Cyanine dyes, the class to which JF 646 belongs, can be inherently "sticky" due to their chemical structure.[17][18] This hydrophobicity can cause the entire conjugate to bind to cellular components or surfaces that are not its intended target.[3][4]

-

Cause B: Excessive Conjugate Concentration. Using too high a concentration of the labeled antibody in your staining protocol is a frequent cause of non-specific binding. At high concentrations, even low-affinity, non-specific interactions can become prominent, leading to background signal.[19][20]

Solutions:

-

Perform an Antibody Titration: Never assume a standard dilution will work. The optimal concentration for your JF 646 conjugate should be determined experimentally. Create a dilution series (e.g., from 0.1 µg/mL to 10 µg/mL) to find the concentration that provides the best signal-to-noise ratio.[19][21]

-

Use Effective Blocking Buffers: Before applying your primary conjugate, incubate your sample with a blocking solution. A common and effective blocker is 1-5% Bovine Serum Albumin (BSA) in your buffer (e.g., PBS). This blocks non-specific binding sites on your sample, preventing the dye-conjugate from adhering to them.[16][22]

-

Increase Wash Steps: Extend the duration and/or number of wash steps after incubation with the conjugate. This helps to remove molecules that are weakly or non-specifically bound.[19][23][24]

Q3: The signal from my target is weak, and the background is high, resulting in a poor signal-to-noise ratio. How can I improve my results?

A poor signal-to-noise ratio often points back to the characteristics of the conjugate itself, specifically the Degree of Labeling (DOL).

-

Cause A: Over-labeling (High DOL). While it may seem counterintuitive, adding too many dye molecules can decrease specific signal. This can occur through self-quenching, where adjacent fluorophores on the same protein interact and reduce the overall fluorescence quantum yield.[13] Furthermore, a very high DOL can sterically hinder the antibody's binding site, reducing its affinity for the target antigen.[7][13]

-

Cause B: Under-labeling (Low DOL). If too few dye molecules are attached, the signal will naturally be weak, making it difficult to distinguish from the inherent background.[12]

Solutions:

-

Systematically Optimize the Dye:Protein Ratio: This is the most critical step for ensuring a good conjugate. Set up parallel conjugation reactions with varying molar excesses of JF 646, SE to your protein (e.g., 5:1, 10:1, 15:1).[14][15]

-

Calculate the DOL for Each Preparation: After purification, you must measure the absorbance of your conjugate at 280 nm (for protein) and ~646 nm (for the dye) to calculate the DOL. This provides a quantitative measure of your conjugation efficiency and allows you to correlate labeling density with experimental performance.

-

Select the Optimal Conjugate: Test each of your new conjugates (with different DOLs) in your application. You will likely find a "sweet spot" that maximizes signal while keeping background low. The optimal DOL for most antibodies is typically in the range of 2-10.[12]

Key Experimental Protocols

Adherence to a validated, step-by-step protocol is essential for reproducibility and minimizing variability.

Protocol 1: Optimized Conjugation of JF 646, SE to an Antibody

This protocol is designed for labeling 1 mg of an IgG antibody but can be scaled.

-

Buffer Exchange: Ensure your antibody is in an amine-free buffer. Dialyze or use a spin column to exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[25][26] Amine-containing buffers like Tris are not compatible as they will compete for reaction with the NHS ester.[9][27] The final protein concentration should be at least 2 mg/mL.[15][26]

-

Prepare Dye Stock: Immediately before use, dissolve the JF 646, SE in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[14][28] Aqueous solutions of the dye will hydrolyze quickly and should not be stored.[26]

-

Calculate Molar Ratio: Determine the volume of dye stock needed to achieve your desired dye:protein molar ratio (start with a 10:1 to 15:1 ratio).[12][14]

-

Reaction: While gently stirring or vortexing the antibody solution, add the calculated volume of dye stock in a dropwise fashion.[26]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14][28]

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 15-30 minutes.[14][27] This step is optional if you are proceeding immediately to purification.

Protocol 2: Purification via Gel Filtration/Desalting Column

This step is mandatory to remove unconjugated dye.

-

Column Equilibration: Prepare a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions. Equilibrate the column with your desired storage buffer (e.g., 1X PBS).

-

Load Sample: Carefully apply the entire conjugation reaction mixture to the center of the packed resin bed.

-

Centrifugation: Centrifuge the column according to the manufacturer's protocol to collect the purified conjugate. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained in the column resin.[11]

-

Collection: The purified, colored conjugate will be in the collection tube. The free dye remains in the column, which should be discarded.

Protocol 3: Quality Control - Calculating the Degree of Labeling (DOL)

-

Measure Absorbance: Dilute a small amount of your purified conjugate in PBS and measure its absorbance at 280 nm (A280) and at the absorbance maximum for JF 646 (~646 nm, Amax).

-

Calculate Corrected Protein Absorbance: The dye also absorbs light at 280 nm. You must correct for this contribution using a correction factor (CF), which for JF 646 is typically around 0.03.

-

A_protein = A280 - (A_max * CF)

-

-

Calculate Molar Concentrations:

-

Protein Molarity = A_protein / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

-

Dye Molarity = A_max / ε_dye (where ε_dye for JF 646 is ~250,000 M⁻¹cm⁻¹)

-

-

Calculate DOL:

-

DOL = Dye Molarity / Protein Molarity

-

| Parameter | Recommended Value/Condition | Rationale & Citation |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Provides the optimal pH for the amine reaction while being free of competing amines.[25][27] |

| Reaction pH | 8.3 - 8.5 | Balances efficient deprotonation of lysine amines with minimizing hydrolysis of the NHS ester.[25][29][30] |

| Dye Solvent | Anhydrous DMSO or DMF | Solubilizes the hydrophobic dye ester without introducing water that would cause hydrolysis.[9][14] |

| Dye:Protein Molar Ratio | Start with 10:1 to 15:1; optimize empirically | A starting point to achieve a functional DOL. Must be optimized for each protein.[12][14][15] |

| Purification Method | Gel Filtration / Desalting Column (e.g., G-25) | Effectively separates large conjugate from small free dye, which is a primary cause of NSB.[9][10][11] |

| Final Conjugate Storage | 4°C (short-term) or -20°C in aliquots (long-term) | Protects the conjugate from degradation. Aliquoting prevents damage from freeze-thaw cycles.[9][28] |

Visual Workflows and Decision Guides

To further clarify these processes, the following diagrams illustrate the key workflows.

Caption: A streamlined workflow for conjugating and purifying JF 646, SE.

Caption: A decision tree for troubleshooting non-specific binding issues.

Frequently Asked Questions (FAQs)

-

What is the optimal Dye:Protein molar ratio for JF 646, SE? There is no single optimal ratio; it must be determined empirically for each protein. A good starting point for IgG antibodies is a molar excess of 10-15 moles of dye for every 1 mole of protein.[14][15] The goal is to achieve a final Degree of Labeling (DOL) between 2 and 10.[12]

-

Which buffers should I use for conjugation? Which should I avoid? Use: Amine-free buffers with a pH between 8.3 and 8.5 are ideal. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are excellent choices.[25][29] Avoid: Buffers containing primary amines, such as Tris (TBS) or glycine, must be avoided as they will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[9][26][27]

-

How should I store my JF 646, SE dye and the final conjugate? JF 646, SE (solid): Store desiccated at -20°C, protected from light. NHS esters are moisture-sensitive.[14] Dye Stock Solution (in DMSO/DMF): Prepare fresh for each use. Anhydrous DMSO/DMF stock solutions can be stored for short periods (1-2 months) at -20°C, but freshness is always preferred.[25][26] Final Conjugate: Store at 4°C, protected from light, for short-term use. For long-term storage, add a stabilizer like BSA if the protein concentration is low, aliquot into single-use volumes, and store at -20°C or -80°C to prevent freeze-thaw cycles.[9][28]

-

What causes the hydrophobicity of cyanine dyes and how does it contribute to non-specific binding? The chemical structure of cyanine dyes like JF 646 consists of aromatic ring systems linked by a polymethine chain. This structure is largely nonpolar, giving the molecule a hydrophobic character.[17][18] This hydrophobicity promotes non-specific interactions with hydrophobic regions of other proteins, lipids, and plastic surfaces, which is a primary mechanism of non-specific binding.[3][4][16] Labeling a protein with multiple hydrophobic dye molecules increases the overall hydrophobicity of the conjugate, which can lead to aggregation and even stronger non-specific binding.[7][8]

References

-

Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods, 14(10), 987–994. [Link]

-

Abberior. NHS ester protocol for labeling proteins. Abberior GmbH. [Link]

-

SETA BioMedicals. General Protein Labeling Procedures. SETA BioMedicals Website. [Link]

-

Pulkkinen, O., et al. (2021). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. Analyst, 146(23), 7236–7246. [Link]

-

protocols.io. (2022). NHS-ester-protein-labeling. protocols.io. [Link]

-

Click Chemistry Tools. NHS ester labeling of amino biomolecules. Click Chemistry Tools Website. [Link]

-

Szabó, Á., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal, 114(3), 688–700. [Link]

-

Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 9(9), e106271. [Link]

-

Tummers, W. S., et al. (2020). Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. Molecular Imaging and Biology, 22(5), 1221–1230. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim Website. [Link]

-

ResearchGate. (2022). How to remove fluorescent dye from proteins?. ResearchGate. [Link]

-

Bio-Rad Laboratories. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad Website. [Link]

-

ResearchGate. (2021). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. ResearchGate. [Link]

-

Wombacher, R., et al. (2019). Competitive Binding Study Revealing the Influence of Fluorophore Labels on Biomolecular Interactions. Nano Letters, 19(11), 7954–7960. [Link]

-

Creative Bioarray. Troubleshooting in Fluorescent Staining. Creative Bioarray Website. [Link]

-

Dixit, S. B., et al. (2015). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Methods in Molecular Biology, 1318, 145–155. [Link]

-

Guterstam, P., et al. (2008). Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding. Nucleic Acids Research, 36(14), e87. [Link]

-

Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e74200. [Link]

-

Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]

-

ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide?. ResearchGate. [Link]

-

Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. Nature Methods. [Link]

-

Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. ResearchGate. [Link]

-

ResearchGate. (2025). Structural control of dye–protein binding, aggregation and hydrophilicity in a series of asymmetric cyanines. ResearchGate. [Link]

-

Grimm, J. B., et al. (2017). A general method to optimize and functionalize red-shifted rhodamine dyes. PMC. [Link]

-

Central Laser Facility. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. STFC. [Link]

-

ResearchGate. (2014). How to get rid of non-specific signals in the staining of immunofluorescent microscopy?. ResearchGate. [Link]

-

Reddit. (2023). what might be causing non-specific binding? more detailed protocol used in comments. r/labrats. [Link]

-

Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Website. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A general method to optimize and functionalize red-shifted rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]

- 5. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. setabiomedicals.com [setabiomedicals.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 13. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.tocris.com [resources.tocris.com]

- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 16. nicoyalife.com [nicoyalife.com]

- 17. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biotium.com [biotium.com]

- 20. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. lumiprobe.com [lumiprobe.com]

- 26. biotium.com [biotium.com]

- 27. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. NHS ester protocol for labeling proteins [abberior.rocks]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Signal-to-Noise in JF-646 STED Imaging

Welcome to the dedicated technical support guide for maximizing the performance of Janelia Fluor® 646 (JF-646) in Stimulated Emission Depletion (STED) microscopy. This resource is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges and enhance the signal-to-noise ratio (SNR) in their super-resolution imaging experiments. Here, we address specific issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My JF-646 STED image is very dim, and I can barely resolve any structures. What is the primary cause of low signal?

Low signal in STED imaging with JF-646 can stem from several factors, often related to labeling density, laser power, or the health of the fluorophore itself.

-

Insufficient Labeling Density: The fundamental principle of super-resolution techniques like STED is to distinguish between closely spaced fluorophores. If your target protein is not densely labeled with active JF-646 molecules, the resulting image will be sparse and dim. This can be due to low antibody affinity, insufficient antibody concentration, or steric hindrance preventing the antibody-dye conjugate from reaching its epitope.

-

Photobleaching: JF-646, while relatively photostable, is not immune to photobleaching, especially under the high laser powers used in STED microscopy. Both the excitation and STED depletion lasers contribute to the irreversible destruction of fluorophores. Excessive laser exposure during sample search or initial setup can significantly reduce the available fluorescent pool for final imaging.

-

Suboptimal Imaging Buffer: The chemical environment surrounding the fluorophore plays a critical role in its photophysical properties. An imaging buffer without an effective oxygen scavenging system can lead to rapid, photo-induced damage to the dye. Reactive oxygen species are a primary cause of photobleaching.

Q2: I see a high degree of background noise in my STED images, which obscures the fine details. What are the common sources of this noise?

High background noise is a common adversary in super-resolution microscopy and can originate from several sources:

-

Nonspecific Antibody Binding: The primary antibody or the secondary antibody conjugated to JF-646 may bind to cellular components other than the intended target. This creates a diffuse, out-of-focus haze that degrades image contrast and SNR.

-

Autofluorescence: Many cell types and fixation methods can produce endogenous fluorescence, particularly in the green and yellow channels, but it can also extend into the far-red spectrum. Glutaraldehyde, a common fixative, is a notorious source of autofluorescence.

-

Incomplete Depletion (STED Laser "Leakage"): In an ideal STED setup, the depletion laser only silences fluorescence at the periphery of the excitation spot. However, if the STED laser intensity is not perfectly shaped into a "donut" or if it is misaligned, it can cause some depletion in the center of the excitation volume, leading to a reduction in signal rather than a sharpening of the resolution. Furthermore, imperfect spectral filtering can allow some of the STED laser light to leak into the detector.

Troubleshooting Guide: A Step-by-Step Approach to Improving SNR

This guide provides a systematic workflow to diagnose and resolve common issues encountered when using JF-646 for STED imaging.

Step 1: Optimizing Your Labeling Protocol

The quality of your final image is fundamentally dependent on the quality of your sample preparation and labeling.

Protocol: High-Density Immunofluorescence with JF-646

-

Fixation:

-

For surface proteins, start with a 4% paraformaldehyde (PFA) solution in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

-

For intracellular targets, a brief fixation with ice-cold methanol for 5-10 minutes can sometimes improve antibody access, but be aware that this can alter protein conformation.

-

Expert Tip: Avoid glutaraldehyde-containing fixatives unless absolutely necessary, as they significantly increase autofluorescence. If its use is unavoidable for structural preservation, a post-fixation quenching step with sodium borohydride (NaBH4) is recommended.

-

-

Permeabilization (for intracellular targets):

-

Use a mild detergent like 0.1-0.25% Triton X-100 or saponin in PBS for 10-15 minutes.

-

Causality: Harsh permeabilization can disrupt cellular membranes and lead to a loss of antigenicity. The choice and concentration of detergent should be optimized for your specific cell type and target protein.

-

-

Blocking:

-